Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 2, Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 2, Citric acid, also known as citrate or citronensaeure, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Citric acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Citric acid has been found throughout all human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and breast milk. Within the cell, citric acid is primarily located in the cytoplasm and mitochondria. Citric acid exists in all eukaryotes, ranging from yeast to humans. Citric acid participates in a number of enzymatic reactions. In particular, Citric acid can be biosynthesized from oxalacetic acid through the action of the enzyme citrate synthase, mitochondrial. In addition, Citric acid can be converted into cis-aconitic acid through the action of the enzyme aconitate hydratase, mitochondrial. In humans, citric acid is involved in the oncogenic action OF 2-hydroxyglutarate pathway, the citric Acid cycle pathway, the oncogenic action OF fumarate pathway, and the congenital lactic acidosis pathway. Citric acid is also involved in several metabolic disorders, some of which include the oncogenic action OF D-2-hydroxyglutarate in hydroxygluaricaciduria pathway, pyruvate dehydrogenase deficiency (e2), the oncogenic action OF L-2-hydroxyglutarate in hydroxygluaricaciduria pathway, and fumarase deficiency. Outside of the human body, citric acid can be found in a number of food items such as opium poppy, red raspberry, devilfish, and bamboo shoots. This makes citric acid a potential biomarker for the consumption of these food products. Citric acid has been found to be associated with several diseases known as rhabdomyolysis and deafness, onychodystrophy, osteodystrophy, mental retardation, and seizures syndrome; citric acid has also been linked to several inborn metabolic disorders including maple syrup urine disease, primary hypomagnesemia, and tyrosinemia I.
Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 125139-09-5
VCID: VC0039556
InChI: InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
SMILES: [H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Molecular Formula: (a)C6H8O7(anhydrous)
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
C6H8O7
Molecular Weight: 192.12 g/mol

Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 2,

CAS No.: 125139-09-5

Main Products

VCID: VC0039556

Molecular Formula: (a)C6H8O7(anhydrous)
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
C6H8O7

Molecular Weight: 192.12 g/mol

Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 2, - 125139-09-5

CAS No. 125139-09-5
Product Name Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 2,
Molecular Formula (a)C6H8O7(anhydrous)
C6H8O7
CH2COOH-C(OH)COOH-CH2COOH
C6H8O7
Molecular Weight 192.12 g/mol
IUPAC Name hydron;2-hydroxypropane-1,2,3-tricarboxylate
Standard InChI InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Standard InChIKey KRKNYBCHXYNGOX-UHFFFAOYSA-N
SMILES [H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Canonical SMILES [H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Boiling Point Decomposes (NTP, 1992)
Decomposes
Colorform Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution
Colorless, translucent crystals or powder
Rhombic crystals from water with 1 mol of water of crystallization
Density 1.54 at 68 °F (USCG, 1999)
1.665 g/cu cm at 20 °C
Flash Point 100 °C
Melting Point 307 °F (anhydrous) (NTP, 1992)
153 °C
153.0 °C
Mp 153 ° (anhyd.)
153°C
Physical Description Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; WetSolid
Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air
Solid
COLOURLESS CRYSTALS.
White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai
Description Citric acid, also known as citrate or citronensaeure, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Citric acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Citric acid has been found throughout all human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and breast milk. Within the cell, citric acid is primarily located in the cytoplasm and mitochondria. Citric acid exists in all eukaryotes, ranging from yeast to humans. Citric acid participates in a number of enzymatic reactions. In particular, Citric acid can be biosynthesized from oxalacetic acid through the action of the enzyme citrate synthase, mitochondrial. In addition, Citric acid can be converted into cis-aconitic acid through the action of the enzyme aconitate hydratase, mitochondrial. In humans, citric acid is involved in the oncogenic action OF 2-hydroxyglutarate pathway, the citric Acid cycle pathway, the oncogenic action OF fumarate pathway, and the congenital lactic acidosis pathway. Citric acid is also involved in several metabolic disorders, some of which include the oncogenic action OF D-2-hydroxyglutarate in hydroxygluaricaciduria pathway, pyruvate dehydrogenase deficiency (e2), the oncogenic action OF L-2-hydroxyglutarate in hydroxygluaricaciduria pathway, and fumarase deficiency. Outside of the human body, citric acid can be found in a number of food items such as opium poppy, red raspberry, devilfish, and bamboo shoots. This makes citric acid a potential biomarker for the consumption of these food products. Citric acid has been found to be associated with several diseases known as rhabdomyolysis and deafness, onychodystrophy, osteodystrophy, mental retardation, and seizures syndrome; citric acid has also been linked to several inborn metabolic disorders including maple syrup urine disease, primary hypomagnesemia, and tyrosinemia I.
Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
Solubility greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
592000 mg/L (at 20 °C)
3.08 M
Very soluble in water; freely soluble in ethanol; soluble in ether
592 mg/mL at 25 °C
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C
Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20 °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)
Synonyms Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 2,2-oxybisethanol, 2-propenoate
Vapor Pressure 1.66e-08 mmHg
1.7X10-8 mm Hg at 25 °C (est)
PubChem Compound 19782904
Last Modified Nov 11 2021
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